Einecs 238-081-1

Description

Historical Context of Thallium(I) Chemistry in Coordination Science

The story of thallium chemistry began in 1861 when Sir William Crookes, through flame spectroscopy, observed a distinct bright green spectral line, leading to his discovery of the element. nih.gov He named it "thallium," from the Greek word "thallos," meaning a green twig or shoot. nih.gov Independently, Claude-Auguste Lamy also isolated the metal in 1862. nih.gov Early investigations into thallium's chemical properties revealed its dual nature, exhibiting similarities to both alkali metals and heavy metals like lead. researchgate.netrsc.org

Thallium primarily exists in two oxidation states: +1 and +3. wikipedia.org The thallium(I) state is generally more stable, a phenomenon attributed to the inert pair effect, where the two electrons in the 6s orbital are relativistically stabilized and less available for bonding. wikipedia.org This stability heavily influences its coordination chemistry. The coordination behavior of the thallium(I) ion has been described as complex and sometimes unpredictable, with coordination numbers and geometries that can appear erratic. nih.gov This is often ascribed to the influence of its stereochemically active lone pair of electrons and relativistic effects. nih.gov

Historically, much of the interest in thallium compounds was driven by their significant toxicity, which led to their use as rodenticides. uscourts.gov However, in the realm of coordination science, the unique electronic structure of thallium(I) has made it a subject of academic curiosity. Early studies in organothallium chemistry and the synthesis of its simple salts laid the groundwork for understanding its bonding capabilities. hhu.de For instance, the ionic radius of the thallium(I) ion is similar to that of potassium and silver, leading to some analogous compounds. inrs.ca The structural chemistry of thallium(I) often reveals coordination to one hemisphere, leaving the other hemisphere open or weakly interacting with other atoms. nih.gov

Significance of Beta-Diketone Ligands in Modern Chemical Research

Beta-diketone ligands, such as acetylacetone (B45752), are a cornerstone of modern coordination chemistry due to their versatility and strong chelating ability with a vast array of metal ions. These ligands are characterized by two carbonyl groups separated by a methylene (B1212753) group, a structure that allows for the formation of stable six-membered chelate rings with metal ions upon deprotonation of the central carbon atom.

The significance of beta-diketone ligands stems from the tunability of their electronic and steric properties. By modifying the substituents on the ligand, chemists can finely control the properties of the resulting metal complexes, such as their solubility, volatility, and reactivity. This has led to their widespread application in numerous fields:

Catalysis: Metal beta-diketonate complexes are employed as catalysts in various organic reactions.

Materials Science: They serve as precursors for the synthesis of metal oxide thin films and nanoparticles through techniques like chemical vapor deposition (CVD). nih.gov The volatility of fluorinated beta-diketonate complexes makes them particularly suitable for these applications. nih.gov

Luminescent Materials: Complexes of beta-diketones with rare earth elements are known for their strong luminescent properties, which are utilized in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.

Medicinal Chemistry: The beta-dicarbonyl structure is found in many biologically active compounds, and metal complexes of beta-diketones have been investigated for their potential therapeutic applications. researchgate.net

The table below summarizes some key applications of beta-diketone ligands in modern chemical research.

| Application Area | Description of Significance |

|---|---|

| Catalysis | Metal beta-diketonate complexes act as catalysts in various organic transformations. |

| Materials Science | Used as volatile precursors for the deposition of metal and metal oxide thin films and the synthesis of nanomaterials. |

| Luminescent Materials | Form highly luminescent complexes, particularly with lanthanide ions, for use in OLEDs and bio-imaging. |

| Extraction Agents | Employed in the solvent extraction and separation of metal ions. |

| Medicinal Chemistry | The beta-diketone scaffold is a component of many biologically active molecules and their metal complexes show therapeutic potential. |

Evolution of Research Trajectories for Thallium(I) Beta-Diketonate Complexes

Research into thallium(I) beta-diketonate complexes has evolved from fundamental synthesis and characterization to the exploration of their potential in advanced materials. Early work focused on the synthesis and structural analysis of simple complexes like thallium(I) acetylacetonate (B107027).

A significant shift in the research trajectory occurred with the discovery of interesting photophysical properties in these compounds. A key area of modern research is the use of thallium(I) acetylacetonate as a building block in the construction of luminescent supramolecular architectures. researchgate.net These studies have revealed that the luminescence in these systems can be attributed to weak interactions between thallium(I) ions, known as Tl(I)⋯Tl(I) contacts or thallophilic interactions. researchgate.net

The research has further expanded to include heterometallic systems, where thallium(I) beta-diketonates are combined with other metal complexes, such as those of gold. rsc.org This has led to the creation of novel materials with tunable luminescent properties. rsc.org The focus of current research includes:

Synthesis of novel heterometallic complexes: Creating new structures that incorporate thallium(I) beta-diketonates with other metals to explore synergistic effects on their properties.

Photophysical studies: Investigating the luminescence mechanisms and the factors that influence the emission properties of these complexes.

Structural analysis: Elucidating the solid-state structures to understand the nature of the intermolecular interactions that give rise to their unique properties.

The evolution of research in this area highlights a progression from basic coordination chemistry to the design of functional materials with specific optical properties, driven by a deeper understanding of the subtle interactions involving the thallium(I) ion.

Structure

3D Structure of Parent

Properties

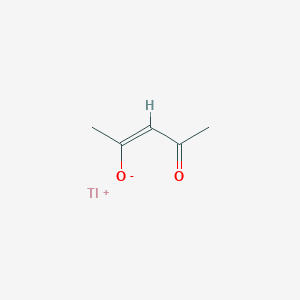

IUPAC Name |

(Z)-4-oxopent-2-en-2-olate;thallium(1+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2.Tl/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+1/p-1/b4-3-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQYKYKTENVDSC-LNKPDPKZSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].[Tl+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].[Tl+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7O2Tl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20931382 | |

| Record name | Thallium(1+) 2,4-dioxopentan-3-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14219-90-0 | |

| Record name | (Pentane-2,4-dionato-O,O')thallium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014219900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thallium(1+) 2,4-dioxopentan-3-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (pentane-2,4-dionato-O,O')thallium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Thallium I Acetylacetonate and Its Derivatives

Established Synthetic Routes to Thallium(I) Acetylacetonate (B107027)

Thallium(I) acetylacetonate, often abbreviated as Tl(acac), is most commonly synthesized through a straightforward acid-base reaction involving a thallium(I) base and acetylacetone (B45752) (Hacac). Acetylacetone is a weak acid, and the removal of its acidic proton by a base yields the acetylacetonate anion, which then coordinates with the Tl⁺ ion. thecreativechemist.orgmagritek.com

Reaction Scheme 1: Synthesis from Thallium(I) Sulfate (B86663) Tl₂SO₄ + 2 NaOH → 2 TlOH + Na₂SO₄ TlOH + C₅H₈O₂ (Hacac) → TlC₅H₇O₂ (Tl(acac)) + H₂O

Another established route utilizes thallium(I) ethoxide (TlOEt) as the base in an organic solvent, which reacts directly with acetylacetone to yield the product and ethanol. This method is particularly useful when anhydrous conditions are preferred.

One reported synthesis involves reacting thallium oxide with chloroform (B151607) in the presence of acetic acid, although the most common preparations rely on direct reaction with the acetylacetone ligand. cymitquimica.com The resulting product is a light yellow solid that is generally insoluble in water but soluble in some organic solvents. wikipedia.org

Table 1: Summary of Common Synthetic Routes for Thallium(I) Acetylacetonate

| Thallium(I) Precursor | Reagents | Solvent | Key Feature |

|---|---|---|---|

| Thallium(I) Sulfate (Tl₂SO₄) | Acetylacetone, Sodium Hydroxide (B78521) | Water | Aqueous route, TlOH formed in situ. wikipedia.org |

| Thallium(I) Hydroxide (TlOH) | Acetylacetone | Water/Ethanol | Direct acid-base neutralization. wikipedia.org |

Metathesis and Salt-Elimination Strategies in Thallium(I) Organometallic Synthesis

Salt metathesis is a fundamental and widely used strategy in organometallic synthesis, involving the exchange of ions between two salt compounds. In the context of thallium(I) chemistry, this typically involves the reaction of a thallium(I) halide or another inorganic salt with an alkali metal salt of an organic ligand. The driving force for the reaction is often the precipitation of an insoluble alkali metal halide (e.g., NaCl, KBr), which shifts the equilibrium toward the desired organothallium product.

While Tl(acac) itself is often prepared by acid-base routes, the salt metathesis principle is crucial for synthesizing other thallium(I) organometallics and for the use of Tl(acac) as a transfer agent. Tl(acac) is a valuable reagent for preparing other metal acetylacetonate complexes via metathesis reactions. wikipedia.org In these reactions, Tl(acac) reacts with a metal halide (M-X), leading to the formation of the new metal acetylacetonate complex (M-acac) and the precipitation of the thallium(I) halide (Tl-X).

General Metathesis Reaction Using Tl(acac): MClₙ + n Tl(acac) → M(acac)ₙ + n TlCl (s)

This strategy is advantageous because the thallium(I) chloride byproduct is insoluble in most organic solvents, simplifying the purification of the desired metal acetylacetonate complex. This makes Tl(acac) a cleaner and often milder alternative to alkali metal acetylacetonates (B15086760) for transferring the acac ligand.

Preparation of Modified and Substituted Thallium(I) Acetylacetonate Analogues

The synthetic methodology for Tl(acac) can be extended to a wide range of analogues by replacing acetylacetone with other β-diketones. wikipedia.org These ligands feature different substituents in place of the methyl groups of acetylacetone, which can modify the electronic properties, volatility, and solubility of the resulting thallium(I) complexes.

A prominent example is Thallium(I) hexafluoroacetylacetonate (Tl(hfac)). This compound is prepared using a synthetic route analogous to that for Tl(acac), by reacting a thallium(I) source with hexafluoroacetylacetone (B74370) (Hhfac). The resulting complex is more Lewis acidic and often more volatile than Tl(acac) due to the electron-withdrawing nature of the trifluoromethyl (CF₃) groups. wikipedia.orgamericanelements.com

Another analogue is derived from 2,2,6,6-tetramethyl-3,5-heptanedione (Htmed or Hdpm), which contains bulky tert-butyl groups. The resulting complex, Thallium(I) 2,2,6,6-tetramethyl-3,5-heptanedionate , features increased steric hindrance and enhanced solubility in nonpolar organic solvents.

Table 2: Examples of Substituted Thallium(I) β-Diketonate Analogues

| Common Name | Ligand Precursor | Ligand Substituents | Key Property Modification |

|---|---|---|---|

| Thallium(I) hexafluoroacetylacetonate (Tl(hfac)) | Hexafluoroacetylacetone | Trifluoromethyl (-CF₃) | Increased volatility and Lewis acidity. wikipedia.orgamericanelements.com |

| Thallium(I) 2,2,6,6-tetramethyl-3,5-heptanedionate (Tl(tmed)) | 2,2,6,6-tetramethyl-3,5-heptanedione | Tert-butyl (-C(CH₃)₃) | Enhanced solubility in nonpolar solvents. |

Synthetic Approaches for Mixed-Ligand Thallium(I) Coordination Compounds

Thallium(I) acetylacetonate can serve as a precursor for the synthesis of more complex, mixed-ligand coordination compounds. In these structures, the thallium(I) center is coordinated not only to the acetylacetonate ligand but also to other donor molecules or ions.

One synthetic approach involves the reaction of Tl(acac) with existing polynuclear metal complexes. For instance, heteropolynuclear complexes such as [AuTlR₂]ₙ (where R is a perhalophenyl group) react with Tl(acac) to form elaborate supramolecular architectures. researchgate.net In these reactions, dimeric Tl₂(acac)₂ units act as bridging ligands that connect other organometallic fragments. The stoichiometry of the final product can depend on the molar ratio of the reactants. For example, the reaction between [AuTl(C₆Cl₅)₂]ₙ and Tl(acac) leads to the formation of [AuTl₂(acac)(C₆Cl₅)₂]. researchgate.net

Another general strategy for forming mixed-ligand complexes involves the reaction of a simple thallium(I) salt with a stoichiometric mixture of two different ligands. While specific examples involving Tl(acac) and a secondary ligand like a phosphine (B1218219) are not widely documented, the principle is well-established in coordination chemistry. For example, thallium(I) cyclopentadienide (B1229720) (TlCp) is a well-known precursor for many mixed-ligand cyclopentadienyl (B1206354) complexes, synthesized from TlOH or TlOEt and cyclopentadiene. wikipedia.orghhu.de A similar approach could be envisioned where Tl(acac) is reacted with a secondary ligand under conditions that favor the formation of a discrete mixed-ligand species, [Tl(acac)(L)], rather than ligand displacement. The stability of such a complex would depend on the relative donor strengths of the acetylacetonate and the secondary ligand (L).

Coordination Chemistry and Structural Elucidation of Thallium I Acetylacetonate

Supramolecular Assembly and Intermolecular Interactions

Aggregation Phenomena in Thallium(I) Beta-Diketiminates

Research into Thallium(I) β-diketiminates has revealed that their aggregation behavior is significantly modulated by the steric bulk of the N-aryl substituents incorporated into the β-diketiminate ligand. researchgate.netrsc.orgrsc.orgnih.gov By altering these steric requirements, chemists can isolate Thallium(I) compounds exhibiting varied stabilities and nuclearities, ranging from discrete monomeric units to more complex aggregated structures. For instance, studies have reported the isolation of monomeric Thallium(I) β-diketiminate complexes under specific synthetic conditions. capes.gov.br Conversely, other investigations have detailed the formation of cluster molecules involving Thallium(I) and Thallium(III) centers, arising from reactions with potassium β-diketiminates. rsc.org The propensity for aggregation and the resulting structural complexity are thus directly linked to the specific design of the β-diketiminate ligand.

Influence of Steric and Electronic Effects on Binding Modes and Molecular Architecture

Compound Names Mentioned:

| Common Name | IUPAC Name | CAS Number | Einecs Number |

| Thallium(I) acetylacetonate (B107027) | (pentane-2,4-dionato-O,O')thallium | 14219-90-0 | 238-081-1 |

Advanced Spectroscopic and Analytical Characterization in Thallium I Acetylacetonate Research

Vibrational Spectroscopy (Fourier Transform Infrared, FT-IR) for Ligand and Metal-Ligand Vibrations

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify functional groups and analyze the vibrational modes within the Thallium(I) acetylacetonate (B107027) molecule. The coordination of the acetylacetonate ligand to the thallium(I) ion significantly influences the vibrational frequencies of the ligand, particularly those associated with the carbonyl (C=O) and C-O bonds.

Studies have shown that upon coordination to thallium(I), the characteristic stretching frequencies of the carbonyl groups in acetylacetonate undergo a shift to lower wavenumbers. For instance, the strong C=O stretching bands, typically observed in the free ligand around 1600-1700 cm⁻¹, are found at lower frequencies in the thallium complex, indicating a decrease in the double bond character of the C=O group due to electron donation to the metal center mdpi.com. These shifts provide direct evidence of the bidentate coordination of the acetylacetonate ligand to the thallium(I) ion through its oxygen atoms.

| Vibrational Mode (Assignment) | Wavenumber (cm⁻¹) | Notes |

|---|---|---|

| C=O Stretch (Coordinated) | ~1588 | Shifted to lower wavenumber from free ligand |

| C=O Stretch (Coordinated) | ~1492 | Shifted to lower wavenumber from free ligand |

| C-O Stretch (Coordinated) | ~1338 | Characteristic of coordinated ligand |

| C-C Stretch | ~1425 | Ligand backbone vibration |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the electronic environment of atomic nuclei within the molecule, offering insights into the structure and bonding of Thallium(I) acetylacetonate.

Proton and Carbon-13 NMR Spectroscopy for Ligand and Complex Characterization

¹H and ¹³C NMR spectroscopy are extensively used to characterize the acetylacetonate ligand in its complex with thallium(I). The spectra reveal distinct signals corresponding to the methyl (CH₃) and methine (CH) protons and carbons of the acetylacetonate ligand. The chemical shifts and coupling patterns are sensitive to the coordination environment around the thallium ion.

The ¹H NMR spectrum of Thallium(I) acetylacetonate typically shows signals for the methine proton and the methyl protons. For example, specific assignments have been reported where the methine proton (H⁵) appears as a doublet of doublets, and the methyl protons (H⁹, H¹⁰) appear as a doublet, reflecting the symmetry and electronic distribution within the complex mdpi.com. The presence of Tl-H coupling in the ¹H NMR spectra has also been observed, suggesting a degree of covalent character in the Tl–O bond researchgate.net.

The ¹³C NMR spectrum further complements this by showing signals for the carbonyl carbon and the methyl carbon. The chemical shifts of these carbons are influenced by the coordination to thallium, with the carbonyl carbon typically appearing at a lower field compared to the free ligand due to the electron-withdrawing effect of the metal.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment (Ligand) |

|---|---|---|---|

| ¹H | 1.18 | d | H⁹, H¹⁰ (CH₃) |

| ¹H | 2.74 | m | H⁸ (CH) |

| ¹H | 6.52 | dd | H⁵ (Methine) |

| ¹H | 6.65 | d | H⁷ (Methine) |

| ¹H | 6.78 | d | H³ (Methine) |

| ¹H | 7.12 | dd | H⁶ (Methine) |

| ¹³C | 23.78 | C⁹, C¹⁰ (CH₃) | |

| ¹³C | 38.20 | C⁸ (CH) | |

| ¹³C | 123.51 | C⁵ (Methine) | |

| ¹³C | 182.10 | C¹ (Carbonyl) | |

| ¹³C | 186.66 | C² (Carbonyl) |

(Note: Assignments for ¹H and ¹³C NMR are based on specific studies and may vary slightly depending on experimental conditions and solvent.)

Thallium-205 NMR Spectroscopy for Thallium Environment Probing

Thallium-205 (²⁰⁵Tl) NMR spectroscopy is a powerful tool for directly probing the electronic environment of the thallium nucleus. Thallium possesses two NMR-active isotopes, ²⁰³Tl and ²⁰⁵Tl, with ²⁰⁵Tl being preferred due to its higher sensitivity and narrower signal width huji.ac.il. The ²⁰⁵Tl NMR spectrum provides direct information about the coordination number, oxidation state, and the nature of bonding around the thallium ion.

While specific ²⁰⁵Tl NMR chemical shifts for Thallium(I) acetylacetonate itself are not extensively detailed in readily accessible literature, studies on related thallium compounds, including those with acetylacetonate ligands in supramolecular architectures, highlight the significance of ²⁰⁵Tl NMR. These studies often reveal that the ²⁰⁵Tl chemical shift is highly sensitive to the surrounding chemical environment and can be indicative of thallium-thallium (Tl···Tl) interactions, which are crucial for the observed luminescence in many thallium(I) complexes unirioja.esacs.org. The broad chemical shift range of thallium NMR, spanning over 6000 ppm, allows for the differentiation of various coordination environments cnr.it.

Solid-State NMR Techniques (e.g., CP/MAS)

Information regarding the application of solid-state NMR techniques, such as Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, specifically for Thallium(I) acetylacetonate is limited in the provided search results. While solid-state NMR is a valuable tool for characterizing solid materials, including metal acetylacetonates (B15086760), detailed studies on Thallium(I) acetylacetonate using these methods were not found. Research in this area typically focuses on paramagnetic complexes where hyperfine couplings can be analyzed rsc.org.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within Thallium(I) acetylacetonate, providing insights into the nature of the metal-ligand bonding and the electronic configuration of the complex. The UV-Vis spectra of Thallium(I) acetylacetonate typically exhibit absorption bands in the ultraviolet and visible regions, which are characteristic of π-π* transitions within the acetylacetonate ligand and potential metal-to-ligand charge transfer (MLCT) transitions.

The absorption spectra in solution, such as in methanol, often show distinct bands. For Thallium(I) acetylacetonate, absorption maxima have been reported in the range of 300-420 nm, with specific values noted at approximately 332 nm, a shoulder around 372 nm, and another band near 401 nm mdpi.com. These bands are generally similar to those observed for the free acetylacetonate ligand but are modulated by the coordination to the thallium(I) ion. The molar absorptivities associated with these transitions provide quantitative information about the electronic transitions.

| Solvent | λmax (nm) | ε (M⁻¹·cm⁻¹) | Notes |

|---|---|---|---|

| Methanol | 332 | 8330 | Primary absorption band |

| Methanol | 372 (sh) | 4150 | Shoulder, indicative of ligand field splitting or MLCT |

| Methanol | 401 | 2100 | Extended absorption into visible region |

Luminescence and Photophysical Studies of Thallium(I) Acetylacetonate and its Supramolecular Structures

Thallium(I) acetylacetonate and its related supramolecular architectures are known to exhibit luminescence, a property often linked to the presence of metal-metal interactions, particularly Tl(I)···Tl(I) contacts unirioja.esacs.org. Photophysical studies, including emission spectra and lifetime measurements, are crucial for understanding the origin and nature of this luminescence.

The compound displays luminescence in both the solid state and in solution unirioja.esacs.org. The emissive state is often attributed to electronic transitions involving orbitals formed as a result of these metal-metal interactions unirioja.es. Time-resolved luminescence studies have indicated that Thallium(I) acetylacetonate exhibits relatively short emission lifetimes mdpi.com. The precise photophysical parameters, such as quantum yield and excited-state lifetimes, are important for assessing the efficiency and decay pathways of the luminescence. Theoretical calculations, such as TD-DFT, suggest that dimeric Tl₂(acac)₂ units play a significant role in the luminescent behavior observed in solution acs.org. The presence of these interactions can lead to unique optical properties, making Thallium(I) acetylacetonate a subject of interest in materials science for potential applications in optoelectronic devices.

X-ray Diffraction Methods for Solid-State Structure Determination

X-ray diffraction (XRD) techniques are indispensable for elucidating the precise three-dimensional atomic arrangements within crystalline solids. For Thallium(I) acetylacetonate and related materials, these methods provide fundamental insights into molecular geometry, bonding, and supramolecular organization.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most powerful technique for the complete structural elucidation of molecules, allowing for the determination of crystal system, space group, lattice parameters, exact molecular geometry (bond lengths, bond angles, torsion angles), chemical composition, molecular conformation, symmetry, thermal vibrations, and intermolecular interactions mdpi.comunl.ptbruker.com. The crystal structure of Thallium(I) acetylacetonate itself has been determined cymitquimica.comamericanelements.com. Furthermore, this compound has been utilized as a building block in the synthesis of luminescent supramolecular architectures, where single-crystal XRD has revealed its ability to form extended linear chains and even two- or three-dimensional networks researchgate.net. In studies involving gold-thallium and gold-silver complexes, single-crystal XRD has been instrumental in characterizing structures, including polymeric chains and tetranuclear units, and has provided data on metal-metal distances, such as Au–Tl distances researchgate.netnih.govacs.org. These studies highlight the role of single-crystal XRD in understanding how solvent molecules can be accommodated within crystal channels and how structural features influence material properties researchgate.netnih.gov.

Powder X-ray Diffraction for Material Phase Identification

Powder X-ray diffraction (PXRD) is a complementary technique used for phase identification, cell search and refinement, Rietveld structure refinement, and quantitative analysis of crystalline materials lcc-toulouse.fr. PXRD measurements have been employed to confirm the reversibility of vapochromic behavior in certain gold-thallium complexes after exposure to volatile organic compounds (VOCs) and subsequent heating, demonstrating the technique's utility in assessing structural integrity under varying conditions nih.gov. In other contexts, PXRD patterns are used to correlate the properties of bulk solids with those obtained from single crystals, helping to identify any structural discrepancies or phase changes acs.org.

Electron Spectroscopy for Chemical Analysis (ESCA) in Binding Energy Studies

Electron Spectroscopy for Chemical Analysis (ESCA), also known as X-ray Photoelectron Spectroscopy (XPS), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and chemical state of the elements within the sample. ESCA investigations have been conducted on thallium(I) salts of β-dicarbonyl compounds, focusing on the measurement of the binding energies of the Tl(4f₅/₂) electrons researchgate.netresearchgate.net. These studies have indicated that the influence of substituents on the binding energy of core electrons in the thallium atom is generally of a second-order magnitude. Notably, no systematic influence on the Tl(4f₅/₂) binding energies was found from substituents located on the heterocyclic six-membered ring formed by the ligand and the metal atom researchgate.netresearchgate.net.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a method used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere, thereby assessing thermal stability and decomposition behavior rsc.orgucl.ac.uk. TGA data for various thallium-containing complexes suggest that the thallium centers may not always be fully or equally coordinatively saturated researchgate.netnih.gov. For instance, in gold-silver complexes, TGA has revealed the loss of coordinated solvent molecules or volatile organic compounds, with decomposition typically occurring by approximately 325°C acs.org. Thallium(I) acetylacetonate itself exhibits a melting point reported to be above 134°C thermofisher.insigmaaldrich.cnfishersci.at. TGA has also been utilized to evaluate the thermal and mass-transport properties of novel thallium ion precursors intended for Metal-Organic Chemical Vapor Deposition (MOCVD) applications rsc.org.

High-Performance Liquid Chromatography (HPLC) for Purity and Radiotracer Characterization

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying components in a mixture. It is particularly valuable for assessing the purity of chemical compounds and for characterizing radiolabeled tracers. For Thallium(I) acetylacetonate, HPLC can be employed to confirm its purity, with commercial samples typically available at purities of 97% or higher thermofisher.infishersci.at. In the field of radiochemistry, HPLC plays a critical role in determining the radiochemical purity and stability of radiolabeled complexes. Studies involving technetium complexes, for example, have reported high radiochemical purities (>99%) determined by HPLC, along with stability assessments in various media researchgate.netakjournals.comsnmjournals.orgnih.gov. The technique relies on the use of high-purity solvents to achieve accurate and reproducible separations of metal species uj.ac.zaactylislab.comatomscientific.com.

Computational and Theoretical Investigations of Thallium I Acetylacetonate

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are pivotal in understanding the electronic structure and properties of Thallium(I) acetylacetonate (B107027) (Tl(acac)) and related compounds. These methods allow for the calculation of molecular orbitals, energy levels, and excitation energies, which are crucial for predicting spectroscopic and photophysical behavior researchgate.netacs.orgunirioja.esacs.org. TD-DFT calculations have been particularly instrumental in explaining the luminescent properties observed in supramolecular assemblies where Tl(acac) units are present. For instance, studies have indicated that Tl2(acac)2 units are responsible for the luminescence observed in acetonitrile (B52724) solution for certain thallium-containing complexes researchgate.netacs.org. General DFT approaches have also been applied to metal acetylacetonates (B15086760), providing insights into how electronic structure dictates stability and reactivity, as seen in studies of transition metal acetylacetonates researchgate.net. These calculations often employ specific functionals, such as the Becke-Perdew (B-P) functional, to model the electronic interactions accurately unirioja.es.

Quantum Chemical Analysis of Bonding and Orbital Interactions (e.g., HOMO/LUMO Analysis)

Quantum chemical analyses, including the examination of frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are essential for understanding chemical bonding and predicting electronic transitions. In the context of Tl(acac) and its involvement in luminescent materials, HOMO-LUMO gap analysis is frequently employed. TD-DFT calculations reveal that HOMO-LUMO transitions often contribute significantly to the electronic excitations responsible for luminescence in thallium-containing complexes, sometimes involving metal-centered transitions between interacting metal centers researchgate.netacs.orgunirioja.esacs.orgacs.org. While specific HOMO/LUMO values for isolated Tl(acac) might not be widely reported in this context, the analysis of these orbitals in related systems highlights their importance in determining photophysical properties researchgate.netacs.org. Natural Bond Orbital (NBO) and Atoms-in-Molecules (AIM) analyses, commonly used for related acetylacetonates, provide detailed insights into charge distribution and bonding character, such as σ-donation from the acetylacetonate ligand to the metal center researchgate.net. Furthermore, theoretical studies on thallium clusters have explored bonding mechanisms involving relativistic effects like spin-orbit coupling, which can influence orbital degeneracies and energy gaps, providing a broader theoretical framework for understanding thallium's electronic behavior nih.gov.

Thermodynamic and Kinetic Stability Prediction Models

The prediction of thermodynamic and kinetic stability is a critical aspect of theoretical chemistry, guiding the understanding of a compound's behavior under various conditions. While specific predictive models tailored exclusively to Thallium(I) acetylacetonate are not extensively detailed in the available literature snippets, general approaches used for similar metal acetylacetonates involve calculating stability indices based on parameters such as excitation energy, free energy of atomization, and HOMO energy researchgate.net. The presence of Tl(acac) units in complexes studied in solution suggests a degree of kinetic stability under those conditions, enabling their participation in luminescent phenomena researchgate.netacs.org. Understanding the intrinsic stability of Tl(acac) is crucial for its application as a building block, though detailed quantitative predictions remain an area for further exploration.

Simulation of Spectroscopic and Photophysical Properties

The simulation of spectroscopic and photophysical properties is a key application of computational chemistry, particularly for luminescent materials. Thallium(I) acetylacetonate plays a role in the photophysics of various supramolecular assemblies, often contributing to their luminescent characteristics. TD-DFT calculations are widely used to simulate excitation spectra and to elucidate the origins of luminescence in these systems, frequently attributing observed emissions to metal-metal interactions, such as Tl(I)···Tl(I) or Au-Tl contacts, within the supramolecular framework researchgate.netacs.orgunirioja.esacs.orgacs.org. These simulations help correlate structural features with observed emission wavelengths and intensities. Studies on related gold-thallium and platinum-thallium complexes, which incorporate Tl(acac) or similar thallium-containing units, highlight how computational methods can predict and explain luminescence, often influenced by the specific arrangement of metal atoms and the nature of intermetallic interactions acs.orgcsic.esacs.org. The ability of these complexes to exhibit vapochromism, where luminescence changes in response to volatile organic compounds, is also investigated through computational modeling unirioja.es.

Applications in Advanced Materials Science

Precursors for Thin Film Deposition Techniques

A primary application of Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) is as a precursor in metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD). prochemonline.com These techniques are crucial for creating high-purity, uniform thin films of barium-containing materials. The compound's excellent thermal stability and controlled volatility allow for precise control over the film growth process. prochemonline.com

It is widely used for depositing thin films of:

Barium Oxide (BaO): A critical component in various electronic devices. prochemonline.com

Barium Titanate (BaTiO₃): A ferroelectric ceramic with a high dielectric constant, used in capacitors and memory devices. prochemonline.com

Barium Strontium Titanate (BST): Utilized in applications such as dynamic random access memory (DRAM) and tunable microwave devices.

The precise decomposition of Ba(tmhd)₂ is essential for achieving the desired stoichiometry and crystal structure in the deposited films, which in turn dictates their performance in electronic and optoelectronic applications. prochemonline.com

Synthesis of Metal Oxide Nanostructures and Nanoparticles via Thermal Decomposition

Thermal decomposition is a common method for synthesizing metal oxide nanoparticles from organometallic precursors. nih.gov This technique involves heating the precursor to a temperature where it decomposes, leading to the nucleation and growth of nanoparticles. While Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) is a suitable candidate for this process due to its thermal properties, specific research detailing the synthesis of barium oxide nanostructures and nanoparticles directly from this precursor via thermal decomposition is not extensively documented in readily available literature. However, the general principles of thermal decomposition of metal β-diketonates suggest its potential for producing BaO nanoparticles with controlled size and morphology. nih.govsemanticscholar.org The process typically allows for the formation of stable, monodispersed nanoparticles. nih.gov

Development of Precursor Films for High-Temperature Superconductors

One of the most significant applications of Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) is in the fabrication of high-temperature superconductors (HTSCs). prochemonline.com Specifically, it serves as the barium source precursor for the MOCVD of Yttrium Barium Copper Oxide (YBa₂Cu₃O₇₋ₓ or YBCO) thin films. prochemonline.com

The quality of the YBCO film, which is critical for applications in quantum computing, magnetic resonance imaging (MRI), and power transmission, is highly dependent on the purity and delivery of the precursor materials. prochemonline.com The stable and volatile nature of Ba(tmhd)₂ allows for its consistent transport into the deposition chamber, contributing to the growth of high-quality epitaxial YBCO films with the desired superconducting properties.

Fabrication of Luminescent Materials and Devices

The use of Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) in the direct fabrication of luminescent materials and devices is not a widely reported application. However, barium compounds, in general, play a role in some luminescent materials. For instance, barium sulfate (B86663) (BaSO₄) has been used as a host matrix for luminescent metal nanoclusters to create stable, solid-state composites for applications in white light-emitting devices (WLEDs) and anti-counterfeiting labels. nih.gov In such cases, the barium source is typically an inorganic salt, and the luminescent properties are imparted by the embedded nanoclusters rather than the barium compound itself.

Applications as Organometallic Precursors in Polymerization Catalysis and Modifier Systems

While Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) is recognized for its utility in catalysis and coordination chemistry, facilitating various organic transformations and oxidation reactions, its specific application as a primary catalyst or modifier in polymerization is not well-documented in prominent research. prochemonline.com Barium compounds can act as catalysts in certain polymerization reactions, often in combination with other organometallic compounds. The role of the barium center is typically to act as a Lewis acid or to be part of a bimetallic active species. However, detailed studies focusing on Ba(tmhd)₂ in polymerization catalysis are limited.

Contributions to Materials with Tunable Optical, Electrical, or Magnetic Properties

The use of Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) as a precursor directly contributes to the creation of materials with tunable properties, particularly electrical properties. The synthesis of Barium Titanate (BaTiO₃) thin films from this precursor is a prime example. prochemonline.com BaTiO₃ is a well-known ferroelectric material, and its dielectric and ferroelectric properties can be tuned by controlling the film's thickness, crystallinity, and stoichiometry during the MOCVD process, for which Ba(tmhd)₂ is a key component. prochemonline.com

The ability to precisely control the deposition process using this high-purity precursor allows for the fabrication of BaTiO₃ films with tailored electrical characteristics for specific applications in capacitors, sensors, and non-volatile memory. While the influence on optical and magnetic properties is less direct, the creation of high-quality crystalline thin films is a prerequisite for tuning these properties through doping or the creation of composite structures.

Applications in Catalysis and Organic Synthesis

Cyclopentadienyl (B1206354) Thallium Compound SynthesisEINECS 238-081-1 is identified as Thallium acetylacetonate (B107027), not Cyclopentadienylthallium. Therefore, it is not involved in the synthesis of Cyclopentadienyl Thallium compounds. This specific application pertains to Cyclopentadienylthallium (CAS 34822-90-7).hhu.dewikipedia.org

Data Tables Due to the lack of specific research findings or detailed data points related to the outlined catalytic and organic synthesis applications for this compound in the provided search results, interactive data tables cannot be generated for these sections.

Comparative Research and Future Directions

Comparative Studies with Other Metal Acetylacetonates (B15086760) and Beta-Diketonates

Metal acetylacetonates exhibit a wide spectrum of properties that can be modulated by the central metal ion and variations in the β-diketonate ligand. Thallium(I) acetylacetonate (B107027) (Tl(acac)), for example, is soluble in organic solvents and has found utility as a catalyst and reagent in organic synthesis americanelements.comamericanelements.com. Its molecular weight is approximately 303.49 g/mol , with a reported melting point of 134 °C americanelements.comsigmaaldrich.comcymitquimica.comchemicalbook.com.

Comparative studies reveal significant differences in the physical and chemical properties of various metal acetylacetonates. In applications such as non-aqueous redox flow batteries, acetylacetonate ligands modified with ester substituents have demonstrated solubilities reaching up to 1.8 M in acetonitrile (B52724), contributing to higher theoretical energy densities rsc.org. Research comparing fluorinated β-diketonates, like trifluoroacetylacetonates, with their non-fluorinated acetylacetonate counterparts has indicated that fluorination can positively influence thermal behavior, though consistent trends in solubility across different degrees of fluorination have not been definitively established nih.gov. The volatility and thermal stability of metal acetylacetonates are critical for their use as precursors in Metal-Organic Chemical Vapor Deposition (MOCVD) processes mdpi.com. Furthermore, structure-property correlations have shown that the enthalpies of sublimation and vaporization for metal(III) acetylacetonates can exhibit linear relationships with their molar mass and atomic number, providing valuable insights into their thermodynamic characteristics mdpi.com.

In the realm of catalysis, metal acetylacetonates are widely employed. Thallium acetylacetonate serves as a catalyst in organic synthesis americanelements.comamericanelements.com. Additionally, manganese(II) and cobalt(II) acetylacetonates have been investigated for their antimicrobial activities, with Mn(acac)₂ demonstrating greater bactericidal potency and Co(acac)₂ showing more pronounced fungicidal effects napas.org.ng. Aluminum acetylacetonate also plays a role in catalytic applications chemeo.com.

Table 1: Properties of Selected Metal Acetylacetonates

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility in Organic Solvents | Key Application Area(s) | Citation(s) |

| Thallium(I) acetylacetonate | Tl(C₅H₇O₂) | 303.49 | 134 | Soluble | Catalysis, Organic Synthesis, Supramolecular Architectures | americanelements.comsigmaaldrich.comcymitquimica.comchemicalbook.com |

| Aluminum acetylacetonate | Al(C₅H₇O₂)₃ | 366.43 | 194-196 | Soluble | Catalysis, MOCVD Precursor | chemeo.com |

| Iron(III) acetylacetonate | Fe(C₅H₇O₂)₃ | 353.21 | 180-184 | Highly soluble | Catalyst Precursor, MOCVD | wikipedia.org |

| Manganese(III) acetylacetonate | Mn(C₅H₇O₂)₃ | 351.29 | 240 (decomposes) | Soluble | Catalysis, Antimicrobial Agent (as Mn(II) complex) | wikipedia.orgnapas.org.ng |

| Thulium(III) acetylacetonate | Tm(C₅H₇O₂)₃ | 466.26 | N/A (dihydrate) | Soluble | Catalysis, Nanostructure Fabrication, Solid-State Reactions | wikipedia.org |

| Chromium(III) acetylacetonate | Cr(C₅H₇O₂)₃ | 349.33 | 210-215 | Soluble | MOCVD Precursor, Catalysis | wikipedia.orgresearchgate.net |

Investigations of Thallium(I) vs. Thallium(III) Species in Academic Applications

Thallium exists in two principal oxidation states: monovalent thallous (Tl⁺) and trivalent thallic (Tl³⁺) nih.govcanada.cadiva-portal.org. Tl⁺ is generally more stable and is the predominant species under most environmental conditions, whereas Tl³⁺ exhibits a more limited stability field canada.cadiva-portal.orgtandfonline.com. This difference in stability is partly attributed to the low oxidation potential for the Tl⁺ → Tl³⁺ conversion (-1.28 V) tandfonline.cominorganicventures.com.

Chemically, Tl⁺ shares similarities with potassium ions (K⁺) due to comparable ionic radii (1.76 Å for Tl⁺ versus 1.60 Å for K⁺) nih.govcanada.ca. This similarity allows Tl⁺ to compete with K⁺ for binding sites on potassium channels, thereby disrupting essential potassium-dependent biological functions nih.gov. Consequently, Tl⁺ is recognized as more bioavailable and is a focal point in many environmental and toxicological studies canada.cadiva-portal.org. In contrast, Tl³⁺ compounds, such as thallium(III) hydroxide (B78521) (Tl(OH)₃), display low water solubility that is highly pH-dependent, and Tl³⁺ ions are typically found only under strongly acidic conditions canada.ca. Tl(OH)₃ is classified as one of the least soluble metal hydroxides tandfonline.com.

In academic research, the distinct behaviors of Tl(I) and Tl(III) species are explored across various applications. Thallium(I) acetylacetonate has been utilized as a component in the construction of luminescent supramolecular architectures, often forming polymeric complexes with gold that exhibit secondary interactions, including Tl(I)···Tl(I) contacts researchgate.net. Kinetic studies of ligand exchange using proton magnetic resonance (PMR) spectroscopy have indicated that dimethylthallium(II) acetylacetonate ((CH₃)₂Tl(acac)) possesses a relatively rigid structure and undergoes faster ligand exchange compared to certain organometallic complexes of tin and gold capes.gov.br. Thallium(III) complexes, particularly porphyrin derivatives, have been investigated for their potential medical applications, including antimicrobial and anti-tumor activities, with some research suggesting that coordination with organic molecules may help mitigate thallium's inherent toxicity researchgate.net.

Table 2: Comparison of Thallium(I) and Thallium(III) Species in Academic Contexts

| Feature | Thallium(I) (Tl⁺) | Thallium(III) (Tl³⁺) | Citation(s) |

| Stability | More stable, dominant in most environments | Less stable, limited stability field | nih.govcanada.cadiva-portal.orgtandfonline.com |

| Ionic Radius Similarity | Similar to K⁺ (1.76 Å vs 1.60 Å) | Resembles Al³⁺ | nih.govcanada.ca |

| Biological Interaction | Competes with K⁺ for channels, interferes with K⁺-dependent functions | Toxicity less understood, easily reduced in biological systems | nih.govdiva-portal.org |

| Salt Solubility | Generally soluble (except sulfides) | Low solubility, pH-dependent (e.g., Tl(OH)₃) | canada.ca |

| Acetylacetonate Role | Forms polymeric complexes, supramolecular architectures | Investigated for biological activity (antimicrobial, anti-tumor); coordination may reduce toxicity | researchgate.netresearchgate.net |

| Ligand Exchange Rate | (CH₃)₂Tl(acac) shows relatively rigid structure, faster exchange than some Sn/Au complexes | (CH₃)₂Tl(acac) exchange rate compared with organometallic complexes capes.gov.br | capes.gov.br |

Methodological Advancements in Synthesis and Characterization

The synthesis of metal acetylacetonates typically involves the reaction of a metal salt with acetylacetone (B45752) (acacH), often in the presence of a base to facilitate the deprotonation of the β-diketone and promote complex formation wikipedia.orgiiste.org. The acetylacetonate anion acts as a bidentate ligand, coordinating to the metal center through its two oxygen atoms to form a stable six-membered chelate ring wikipedia.orgiiste.org.

Specific synthetic routes for thallium acetylacetonates have been developed. Thallium(I) acetylacetonate (Tl(acac)) can be prepared by reacting chloroform (B151607) with thallium oxide in an acetic acid medium cymitquimica.com. The X-ray crystal structure of Tl(acac) has been determined, providing detailed structural information cymitquimica.com. For other metals, synthetic approaches include reacting metal hydroxides with acetylacetone, as demonstrated in the preparation of thulium(III) acetylacetonate wikipedia.org.

Advancements in synthesis and characterization aim to enhance yields, purity, and the fundamental understanding of these complexes. Common characterization techniques include Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy, which are used to confirm complex formation and analyze electronic structures iiste.org. X-ray crystallography remains a pivotal method for precisely determining molecular geometries wikipedia.orgcymitquimica.com. Thermogravimetric analysis (TGA) is employed to evaluate thermal properties, such as enthalpies of sublimation and evaporation, which are crucial for applications like MOCVD mdpi.com. Elemental analysis is routinely conducted to verify the elemental composition and purity of synthesized complexes mdpi.com.

Research also focuses on modifying the acetylacetonate ligand itself. Introducing different substituents onto the ligand backbone can significantly alter properties such as solubility, as exemplified by fluorinated β-diketonates and their impact on the performance of metal complexes in electrochemical applications rsc.orgnih.gov. Solvothermal synthesis methods have also emerged as a technique to improve the crystallinity of metal acetylacetonate complexes . Furthermore, the development of "thallium-free" synthetic pathways for related ligands, such as NBu₄(acac), utilizing more accessible precursors, signifies a trend towards more economical and efficient preparation of key reagents used in complex synthesis rsc.org.

Emerging Research Areas and Potential Novel Applications

Metal acetylacetonates continue to be explored for a range of advanced applications in chemical science. Their established role as catalysts and catalyst precursors in organic synthesis remains a significant area of research wikipedia.orgamericanelements.com. For instance, thulium(III) acetylacetonate has demonstrated efficacy in promoting reactions such as aldol (B89426) condensation and Michael additions, thereby enhancing reaction rates and selectivity .

In materials science, metal acetylacetonates serve as essential precursors for Chemical Vapor Deposition (CVD) processes, facilitating the controlled fabrication of nanostructures and thin films americanelements.comnih.gov. Their utility extends to solid-state reactions, where they can be employed in the synthesis of mixed-metal oxides; for example, thulium(III) acetylacetonate reacts with iron(III) acetylacetonate at elevated temperatures to yield hexagonal thulium ferrite (B1171679) (TmFeO₃) crystals . The unique properties of metal acetylacetonates, particularly their solubility and electrochemical characteristics, have also led to their investigation in advanced energy storage systems, such as non-aqueous redox flow batteries rsc.org.

Beyond conventional applications, thallium(I) acetylacetonate is being recognized for its potential in constructing luminescent supramolecular architectures. It can function as a building block, forming polymeric complexes with gold that exhibit interesting photophysical properties and secondary interactions researchgate.net. Moreover, the biological activity observed in certain metal acetylacetonates, such as the antimicrobial properties noted in manganese and cobalt complexes, highlights potential applications in medicinal chemistry napas.org.ng. Research into thallium complexes also suggests that coordination with organic molecules may help mitigate thallium's inherent toxicity, opening avenues for exploring specific medical applications researchgate.net.

Compound List:

Thallium(I) acetylacetonate

Aluminum acetylacetonate

Iron(III) acetylacetonate

Manganese(III) acetylacetonate

Thulium(III) acetylacetonate

Chromium(III) acetylacetonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.